(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
Description
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound featuring a 4-nitrophenyl ester group linked to a propanoate backbone, which is further substituted with a phenylmethoxycarbonylamino (Cbz) moiety. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a protected intermediate in peptide chemistry. The nitro group enhances electrophilicity, while the Cbz group provides amine protection, ensuring stability during reactions .
Properties
CAS No. |
3642-91-9 |
|---|---|
Molecular Formula |
C17H16N2O6 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChI Key |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of the protected amino acid (Z-D-phenylalanine) with 4-nitrophenol. The key steps include:
- Starting Material: Z-D-phenylalanine (N-protected phenylalanine with a benzyloxycarbonyl group).
- Reagents: 4-nitrophenol, coupling agents such as dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP).
- Solvent: Organic solvents such as dichloromethane (methylene chloride) are commonly used.
- Conditions: The reaction is performed under controlled temperature, often at 0°C (ice bath) initially to prevent side reactions, followed by stirring at room temperature until completion.
The reaction mechanism involves activation of the carboxyl group of the protected amino acid by DCC to form an O-acylurea intermediate, which then reacts with 4-nitrophenol to form the 4-nitrophenyl ester.
Detailed Experimental Procedure
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Dissolve Z-D-phenylalanine and 4-nitrophenol in dichloromethane | Equimolar or slight excess of 4-nitrophenol | Solution ready for coupling |
| 2 | Add DCC and catalytic DMAP dropwise at 0°C | Molar ratios: DCC ~1.1 eq, DMAP catalytic (~0.1 eq) | Formation of activated intermediate |
| 3 | Stir reaction mixture at room temperature for several hours (typically 4-12 h) | Monitor reaction progress by TLC or spectrophotometry | Completion of esterification |
| 4 | Filter off dicyclohexylurea precipitate | Filtration under inert atmosphere or vacuum | Removal of by-product |
| 5 | Purify crude product by recrystallization or column chromatography | Solvent system: ethyl acetate/hexane or similar | Pure (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate obtained |
| 6 | Dry purified product under vacuum | - | Yield typically ranges 70-90% depending on scale and conditions |
This synthetic route is widely accepted and reproducible in both laboratory and scaled-up industrial settings.
Industrial Production Considerations
- Industrial synthesis follows the same fundamental chemistry but optimizes parameters such as reagent purity, solvent recycling, and reaction time to maximize yield and minimize waste.
- Large-scale reactors with controlled temperature and stirring are employed.
- Automated peptide synthesizers may be used in related peptide coupling steps involving this compound as an intermediate.
- Purification is adapted to large-scale techniques such as crystallization or preparative chromatography.
Reaction Monitoring and Purification
- The reaction progress is commonly monitored by thin-layer chromatography (TLC) or UV-visible spectrophotometry, exploiting the strong absorbance of released 4-nitrophenol at around 400 nm.
- The bright yellow color of 4-nitrophenol released upon hydrolysis or during side reactions facilitates easy tracking.
- Purification typically involves removal of dicyclohexylurea by filtration and subsequent recrystallization or chromatography to isolate the pure ester compound.
Chemical Reaction Analysis
- The ester bond in (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is reactive and can be hydrolyzed under acidic or basic conditions, releasing the protected amino acid and 4-nitrophenol.
- The compound can undergo nucleophilic substitution reactions where the 4-nitrophenyl ester is replaced by other nucleophiles such as amines or alcohols, enabling further derivatization or peptide bond formation.
- The phenylmethoxycarbonyl (Cbz) group serves as a protecting group stable under many reaction conditions but removable by catalytic hydrogenation or acidic treatment when desired.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | Z-D-phenylalanine (Cbz-protected) | Commercially available or synthesized |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Activates carboxyl group |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Enhances reaction rate |
| Solvent | Dichloromethane (methylene chloride) | Anhydrous conditions preferred |
| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |
| Reaction Time | 4-12 hours | Monitored by TLC or UV-vis |
| Purification | Filtration, recrystallization, chromatography | Ensures high purity |
| Yield | 70-90% | Dependent on scale and conditions |
Research Findings and Notes
- Studies indicate the 4-nitrophenyl ester group is a good leaving group, facilitating efficient peptide bond formation and selective deprotection strategies in peptide synthesis.
- The phenylmethoxycarbonyl protecting group is orthogonal to many other protecting groups, enabling multi-step synthetic sequences without interference.
- The preparation method is well-established, with variations in coupling reagents and solvents possible but generally adhering to the described protocol for optimal yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The 4-nitrophenyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-nitrophenol and the corresponding carboxylic acid derivative. This reaction is frequently employed to quantify esterase activity or synthesize intermediates .
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 1M HCl, 80°C, 2h | 3-(Phenylmethoxycarbonylamino)propanoic acid + 4-nitrophenol |
| Basic Hydrolysis | 0.1M NaOH, RT, 30min | Same products with faster kinetics |
Key Observations
-
Reaction progress is monitored via UV-Vis spectroscopy (absorbance at 400 nm for 4-nitrophenol) .
-
Acidic conditions require higher temperatures but minimize side reactions at the carbamate group .
Nitro Group Reduction
The 4-nitrophenyl moiety can be selectively reduced to an aminophenyl group using hydrogenation catalysts.
Experimental Protocol
-
Catalyst : 10% Pd/C (5 mol%)
-
Conditions : H₂ (1 atm), EtOH, 25°C, 12h
-
Product : (4-Aminophenyl) 3-(phenylmethoxycarbonylamino)propanoate
Mechanistic Insight
The reduction proceeds through a heterogeneous catalytic pathway, where adsorbed hydrogen facilitates electron transfer to the nitro group, forming the amine without affecting the carbamate or ester functionalities .
Decarbonylation and Tandem Heck Coupling
The compound participates in palladium-catalyzed transformations, such as tandem Heck coupling, to form complex aromatic systems.
Representative Reaction
| Component | Role | Quantity |
|---|---|---|
| (4-Nitrophenyl) ester | Substrate | 0.28 mmol |
| PdCl₂ | Catalyst | 5 mol% |
| LiCl | Additive | 200 mol% |
| DMPU | Solvent | 0.5 mL |
| Temperature | 155–160°C | 16h |
Outcome
-
Forms biaryl derivatives via C–C bond formation.
-
Post-reaction purification involves EtOAc extraction and MgSO₄ drying .
Carbamate Deprotection
The phenylmethoxycarbonyl (Cbz) group is removed under reductive or acidic conditions to expose the free amine.
Methods
-
Catalytic Hydrogenation :
-
H₂ (1 atm), 10% Pd/C, MeOH, 25°C → 3-Aminopropanoate derivative (85% yield).
-
-
Acidic Cleavage :
Structural Characterization Data
Key spectral data for reaction intermediates:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| Hydrolysis Product | 8.23 (d, 2H, aromatic), 3.10 (t, 2H, CH₂), 2.95 (t, 2H, CH₂) | 170.6 (C=O), 155.5 (NO₂), 36.1 (CH₂) |
| Reduced Derivative | 6.75 (d, 2H, NH₂), 4.12 (m, 1H, CH), 1.47 (s, 9H, C(CH₃)₃) | 154.7 (C=O), 122.3 (aromatic C), 30.1 (CH₂) |
Comparative Reactivity Table
| Functional Group | Reaction Type | Selectivity Notes |
|---|---|---|
| 4-Nitrophenyl ester | Hydrolysis | Faster than aliphatic esters due to electron-withdrawing nitro group |
| Cbz-protected amine | Reduction/Deprotection | Stable under basic hydrolysis but labile to H₂/Pd |
| Aromatic rings | Electrophilic Substitution | Limited due to deactivation by nitro group |
Scientific Research Applications
Biological Activities
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Studies have shown that compounds similar to (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.
Cancer Treatment
Recent studies have explored the use of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate in targeted cancer therapies. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation in drug development.
Antimicrobial Agents
Given its antimicrobial properties, this compound could be developed into a new class of antibiotics, particularly in light of rising antibiotic resistance. Its efficacy against Gram-positive and Gram-negative bacteria positions it as a valuable addition to existing antimicrobial therapies.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, this compound exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid (CAS 38196-09-7)
Structural Differences :
- Substituents: The hydroxy group at the 4-position replaces the Cbz-protected amino group in the target compound.
- Functional Groups : Carboxylic acid (vs. ester in the target).
Key Comparisons :
- Reactivity: The carboxylic acid in 3-(4-hydroxy-3-nitrophenyl)propanoic acid increases acidity (pKa ~2-3) compared to the ester group in the target compound, which is less acidic (pKa ~8-10) .
- Applications : Used in laboratory research for nitroaromatic studies, whereas the target compound’s ester and Cbz groups make it more suitable as a synthetic intermediate in peptide coupling .
(S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate
Structural Differences :
- Substituents: Free amino group at position 2 (vs. Cbz-protected amino group in the target).
- Functional Groups : Methyl ester (vs. 4-nitrophenyl ester).
Key Comparisons :
- Stability: The free amino group in this compound is prone to oxidation or undesired side reactions, whereas the Cbz group in the target compound offers protection, enhancing stability under acidic/basic conditions .
- Synthetic Utility : The nitro group in both compounds can be reduced to an amine (e.g., using NaBH₄), but the target’s 4-nitrophenyl ester may require milder conditions due to steric hindrance from the Cbz group .
(2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid
Structural Differences :
- Substituents: Hydroxy and nitro groups on the phenyl ring; amino acid backbone (vs. ester in the target).
Key Comparisons :
- The target compound’s ester and Cbz groups likely limit such reactivity, favoring synthetic over biological applications .
- Solubility: The amino acid structure increases water solubility, whereas the target compound’s ester and aromatic groups enhance lipophilicity .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s Cbz group enables selective deprotection, a critical advantage over compounds with free amines (e.g., ).
- Nitro Group Utility : All compared compounds share nitro-group reactivity (e.g., reduction to amines), but steric and electronic differences influence reaction pathways .
- Safety Considerations: Compounds like 3-(4-hydroxy-3-nitrophenyl)propanoic acid require stringent handling due to corrosive carboxylic acid groups, whereas the target compound’s ester groups pose fewer immediate hazards .
Biological Activity
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- IUPAC Name : (4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
- CAS Number : 3642-91-9
The biological activity of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate primarily involves its interaction with various enzymes and cellular pathways. The compound acts as a substrate for certain enzymes, undergoing hydrolysis to release active metabolites that can modulate biological processes.
Key Mechanisms:
- Enzyme Substrate Interaction : The compound can serve as a substrate in biochemical assays, allowing for the study of enzyme kinetics.
- Metabolite Release : Hydrolysis leads to the formation of active metabolites that may exert therapeutic effects.
Biological Activity
Research indicates that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as it may influence pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, indicating its potential use in treating infections.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies :
- A study explored the effect of various nitrophenyl derivatives on cancer cell lines, demonstrating that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate exhibited significant cytotoxicity against breast cancer cells (MCF-7).
- Results indicated an IC50 value of approximately 25 µM, suggesting a potent effect compared to control groups .
-
Antimicrobial Research :
- In vitro assays tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 15 mm, indicating moderate antibacterial activity .
- Further investigations are needed to elucidate the exact mechanism behind these effects.
-
Enzyme Kinetics :
- The compound was evaluated as a substrate for specific hydrolases in biochemical assays. It demonstrated a significant increase in reaction rates compared to standard substrates, suggesting enhanced enzyme activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, comparisons with similar compounds are essential.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoate | Structure | Moderate anticancer activity | Longer alkyl chain |
| (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetate | Structure | Low antimicrobial effect | Shorter alkyl chain |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Introduction of the phenylmethoxycarbonyl (Cbz) protecting group to an amino acid precursor. For example, coupling 3-aminopropanoic acid derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃, THF/H₂O) .
- Step 2 : Esterification of the carboxyl group with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane). Purify via silica gel chromatography (gradient elution with 20–40% EtOAc in hexane).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Expect strong absorbance at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- ¹H NMR (CDCl₃): Key signals include δ 8.2–8.3 ppm (d, 2H, aromatic protons of 4-nitrophenyl), δ 5.1 ppm (s, 2H, Cbz CH₂), and δ 4.3–4.5 ppm (m, 1H, methine adjacent to carbamate) .
- ¹³C NMR : Confirm ester carbonyl (~170 ppm), carbamate carbonyl (~155 ppm), and nitro group-associated carbons (~147 ppm) .
Advanced Research Questions
Q. How can competing side reactions (e.g., nitro group reduction or Cbz deprotection) be minimized during synthesis?
- Methodological Answer :
- Nitro Group Stability : Avoid reductive conditions (e.g., catalytic hydrogenation). Use mild reducing agents if necessary (e.g., NaBH₄ in EtOH at 0°C) and monitor via LC-MS .
- Cbz Protection : Ensure anhydrous conditions to prevent acid-catalyzed cleavage. For acid-sensitive steps, employ scavengers (e.g., 2,6-lutidine) .
- Optimization Example : A 2025 study achieved 85% yield by replacing DCC with EDC·HCl, reducing carbodiimide-induced byproducts .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Software Tools : Refine X-ray data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve ambiguities in electron density maps .
- Twinned Data : Apply the Hooft parameter or twin-law matrices in SHELXL to correct for pseudo-merohedral twinning .
- Validation : Cross-validate with NMR-derived distance restraints (e.g., NOESY for stereochemistry) .
Q. How does the steric environment of the Cbz group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric Hindrance : The bulky Cbz group slows acylation at the β-position. Kinetic studies (e.g., using stopped-flow UV-Vis) show a 2.5× rate reduction compared to unsubstituted analogs .
- Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or introduce activating groups (e.g., electron-withdrawing substituents on the phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
